2-(Dipropylamino)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of acetohydrazide derivatives, including 2-(Dipropylamino)acetohydrazide, involves several key steps such as acylation, ammonolysis, and hydrazinolysis. These processes are crucial for preparing compounds with potential anti-malarial activity, as illustrated in the synthesis of 2-Methyl-1,2-diaminopropane, highlighting the importance of temperature control and catalyst selection for achieving optimal yields (Li Yong, 2011).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives, such as 2-(Dipropylamino)acetohydrazide, can be characterized using techniques like X-ray crystallography, as seen in the study of (2-methyl-phenoxy)-acetohydrazide. These analyses provide insights into the crystal structure, hydrogen bonding patterns, and overall molecular conformation, which are essential for understanding the chemical behavior and reactivity of these compounds (N. Sharma et al., 2015).
Chemical Reactions and Properties
Acetohydrazide derivatives undergo various chemical reactions, including complex formation with metals and reactivity towards different reagents. For example, the reaction of phenyldiazoacetate with arylamine and imine, catalyzed by dirhodium acetate, demonstrates the compound's ability to engage in carbon-carbon bond formation through an ammonium ylide intermediate, leading to highly diastereoselective synthesis of 1,2-diamines (Yuanhua Wang et al., 2003).
Scientific Research Applications
Neurotropic Activity
Studies on phosphorylated hydrazinium salts, including molecules similar to 2-(dipropylamino)acetohydrazide, have indicated their potential neurotropic activity. Such compounds have been recommended for the treatment of nervous conditions, highlighting their significance in neurological research (Liorber et al., 1986).
Anticancer Activity
Research has been conducted on the synthesis of dehydroabietic acid (DHA) derivatives, including 2-(dipropylamino)acetohydrazide, and their anticancer activities. These compounds have demonstrated promising results in inhibiting various human carcinoma cell lines, offering potential as chemotherapeutic agents (Li et al., 2017).
Anti-Inflammatory Activities
Compounds structurally related to 2-(dipropylamino)acetohydrazide have been synthesized and studied for their anti-inflammatory properties. The research in this area highlights the potential for these compounds to be used in treating inflammation-related conditions (Verma et al., 1984).
Antimicrobial Evaluation
Studies involving novel derivatives of acetohydrazide, similar to 2-(dipropylamino)acetohydrazide, have shown antimicrobial properties. These findings suggest the utility of these compounds in developing new antimicrobial agents (Mahmoud et al., 2017).
Corrosion Inhibition
Research into the use of compounds like 2-(dipropylamino)acetohydrazide as corrosion inhibitors has shown promising results. These studies are significant in materials science, particularly for the protection of metals in acidic environments (Al-amiery et al., 2014).
Future Directions
The future directions for “2-(Dipropylamino)acetohydrazide” could involve further exploration of its potential applications in various fields. For instance, one study has reported the synthesis of pyridazine-acetohydrazide derivatives using a similar compound and evaluated their in vitro and in vivo antihyperglycemic activity . This suggests potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
2-(dipropylamino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTXJCVFAWXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181032 | |
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipropylamino)acetohydrazide | |
CAS RN |
2644-34-0 | |
Record name | N,N-Dipropylglycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2644-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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